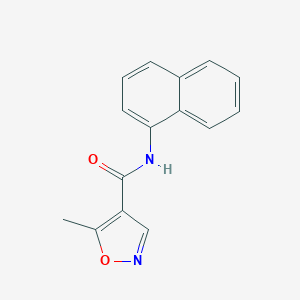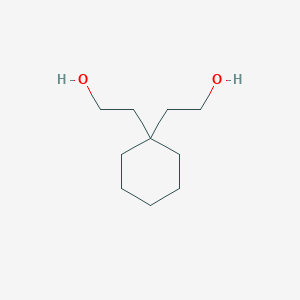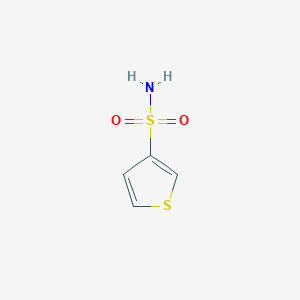
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide, also known as MNQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNQX is a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
Scientific Research Applications
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to be effective in reducing excitotoxicity, which is the damage caused to neurons due to excessive stimulation by glutamate. This compound has also been used to study the role of the AMPA receptor in learning and memory processes.
Mechanism of Action
5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide acts as a selective antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a reduction in the excitatory signaling mediated by the AMPA receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce excitotoxicity and protect neurons from damage caused by excessive glutamate stimulation. It has also been shown to improve learning and memory processes in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide in lab experiments is its selectivity for the AMPA receptor subtype. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other AMPA receptor antagonists. This can make it more difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several potential future directions for the use of 5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide in scientific research. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, this compound could be used to study the role of the AMPA receptor in other physiological processes such as pain perception and addiction. Finally, further research could be conducted to improve the potency and selectivity of this compound as an AMPA receptor antagonist.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the AMPA receptor subtype and has been shown to have several biochemical and physiological effects. This compound has potential therapeutic applications in the treatment of neurological disorders and could be used to study the role of the AMPA receptor in various physiological processes. Further research is needed to improve the potency and selectivity of this compound and explore its potential applications in scientific research.
Synthesis Methods
The synthesis of 5-methyl-N-(1-naphthyl)-4-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-1-naphthol with sodium azide to form 2-azido-1-naphthol. This compound is then reacted with methyl isoxazole-4-carboxylate to form this compound. The final product is purified through recrystallization.
Properties
| 61643-35-4 | |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-N-naphthalen-1-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c1-10-13(9-16-19-10)15(18)17-14-8-4-6-11-5-2-3-7-12(11)14/h2-9H,1H3,(H,17,18) |
InChI Key |
RCEUQZGLCXALTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
34 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)

![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)





![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)
